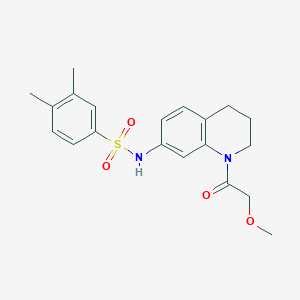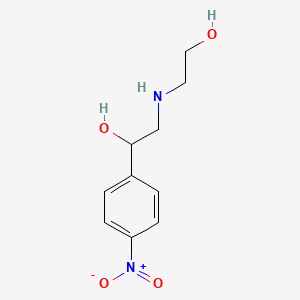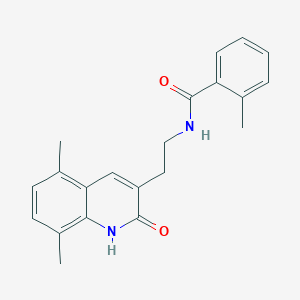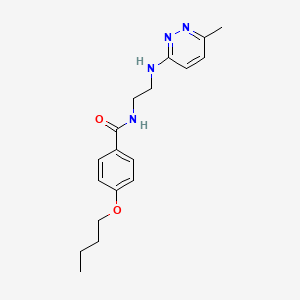
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C18H24N4O2 . This compound is a versatile material that finds applications in various scientific research fields due to its unique properties and molecular structure. Its diverse uses include drug discovery, material synthesis, and biological studies.
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . A series of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” is complex, with multiple functional groups contributing to its unique properties . The structure includes a pyridazinone ring, which is a derivative of pyridazine containing nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide” include its molecular formula C18H24N4O2 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用
Antimicrobial Activity
Pyridazine and pyridazinone, which are part of the structure of the compound, have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antidepressant Properties
The compound’s structure also suggests potential antidepressant properties. Pyridazine-based systems have been shown to exhibit antidepressant effects , indicating that this compound could be explored for its potential use in treating depression.
Anti-hypertensive Effects
Pyridazine derivatives have also been associated with anti-hypertensive effects . This suggests that the compound could be investigated for its potential use in managing hypertension.
Anticancer Applications
The compound could potentially be used in cancer treatment. Pyridazine and pyridazinone derivatives have shown anticancer properties , suggesting that this compound could be developed for use in cancer therapy.
Antiplatelet Activity
The compound could potentially be used in the prevention of blood clots. Pyridazine derivatives have been associated with antiplatelet activity , indicating potential use in conditions where prevention of clot formation is desired.
Antiulcer Properties
The compound could potentially be used in the treatment of ulcers. Pyridazine derivatives have shown antiulcer properties , suggesting potential use in ulcer treatment.
Antitubercular Activity
The compound could potentially be used in the treatment of tuberculosis. Similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . This suggests that the compound could potentially be used in the development of new agrochemicals.
特性
IUPAC Name |
4-butoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-4-13-24-16-8-6-15(7-9-16)18(23)20-12-11-19-17-10-5-14(2)21-22-17/h5-10H,3-4,11-13H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFAXNSEQXRXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




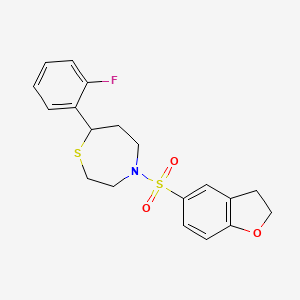
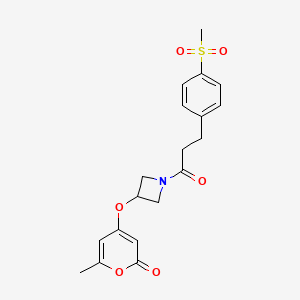
![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)
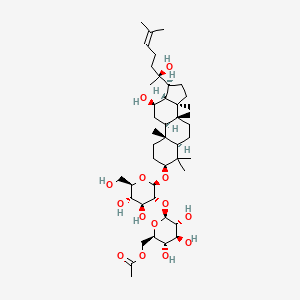
![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2539278.png)
![3-butyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2539279.png)
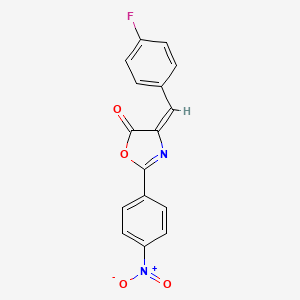
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)
